molecular formula C24H21NO B14428490 1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one CAS No. 80269-74-5

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one

Katalognummer: B14428490
CAS-Nummer: 80269-74-5
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: XFNRTIXNBNARDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of azetidinones, which are four-membered lactam rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one typically involves the reaction of triphenylphosphoranylidene acetone with an appropriate azetidinone precursor. One common method is the Wittig reaction, where the phosphoranylidene compound reacts with a carbonyl compound to form the desired azetidinone .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,3-Triphenyl-4-(propan-2-ylidene)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

80269-74-5

Molekularformel

C24H21NO

Molekulargewicht

339.4 g/mol

IUPAC-Name

1,3,3-triphenyl-4-propan-2-ylideneazetidin-2-one

InChI

InChI=1S/C24H21NO/c1-18(2)22-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)23(26)25(22)21-16-10-5-11-17-21/h3-17H,1-2H3

InChI-Schlüssel

XFNRTIXNBNARDY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C(C(=O)N1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.